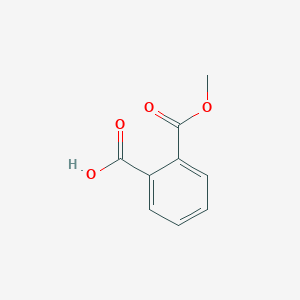

2-(Methoxycarbonyl)benzoic acid

概述

描述

邻苯二甲酸单甲酯,也称为邻苯二甲酸氢甲酯,是一种有机化合物,分子式为C₉H₈O₄。它是邻苯二甲酸的单酯,常用于各种工业应用中的增塑剂。 邻苯二甲酸单甲酯是邻苯二甲酸酯的代谢产物,邻苯二甲酸酯广泛用于塑料、个人护理产品和其他消费品的生产 .

准备方法

邻苯二甲酸单甲酯可以通过邻苯二甲酸酐与甲醇的酯化反应合成。反应通常涉及使用酸催化剂,如硫酸,以促进酯键的形成。 反应条件包括将混合物加热至约60-70°C,并保持数小时以确保完全转化 .

在工业生产中,邻苯二甲酸单甲酯通常作为其他邻苯二甲酸酯生产过程中的副产物。 该工艺涉及部分水解邻苯二甲酸二甲酯或其他二酯,然后进行纯化以分离单甲酯 .

化学反应分析

邻苯二甲酸单甲酯会发生各种化学反应,包括:

水解: 在水和酸或碱催化剂的存在下,邻苯二甲酸单甲酯可以水解生成邻苯二甲酸和甲醇。

氧化: 邻苯二甲酸单甲酯可以使用强氧化剂(如高锰酸钾或铬酸)氧化生成邻苯二甲酸。

还原: 邻苯二甲酸单甲酯的还原可以产生邻苯二甲酸和甲醇,类似于水解,但在不同的条件下。

科学研究应用

Pharmaceutical Applications

2-(Methoxycarbonyl)benzoic acid has been investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.

- Anti-inflammatory Research : Studies have shown that derivatives of this compound can exhibit significant anti-inflammatory activities. For instance, a study highlighted the synthesis of novel benzoic acid derivatives that act as selective human beta-3 adrenergic receptor agonists, which may provide therapeutic benefits for obesity and metabolic disorders .

- Drug Development : This compound is also used in the development of drugs targeting specific pathways in inflammatory responses. Its derivatives have been explored for their efficacy in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Environmental Applications

In environmental chemistry, this compound serves as a marker for phthalate exposure, which is crucial for monitoring environmental pollution.

- Biomarker for Phthalates : It is recognized as a urinary biomarker for phthalate exposure, providing insights into human health risks associated with environmental contaminants . This application is particularly relevant in studies assessing the impact of phthalates on endocrine disruption and reproductive health.

Analytical Chemistry

The compound is utilized in various analytical methods to quantify and analyze other substances.

- Chromatographic Techniques : The compound has been employed in high-performance liquid chromatography (HPLC) methods to analyze its degradation products and metabolic pathways. This is essential for understanding its stability and behavior in biological systems .

Case Study 1: Anti-inflammatory Drug Development

A recent study focused on the synthesis of this compound derivatives demonstrated their potential as anti-inflammatory agents. The research involved evaluating their pharmacokinetics and biological activity through various assays, highlighting their role in drug discovery processes aimed at treating chronic inflammatory diseases .

Case Study 2: Environmental Monitoring

In a study assessing environmental pollution levels, this compound was used to monitor phthalate levels in water samples. The results indicated significant correlations between urban runoff and increased concentrations of phthalates, underscoring the importance of this compound in environmental toxicology studies .

Safety Considerations

While this compound has beneficial applications, it is essential to consider safety guidelines:

作用机制

邻苯二甲酸单甲酯主要通过其作为内分泌干扰物的作用发挥其作用。它干扰激素的合成、运输和代谢,导致内分泌系统紊乱。邻苯二甲酸单甲酯可以与各种组织中的核受体结合,从而影响基因表达和细胞功能。 这种机制与其对生殖健康和神经发育过程的影响特别相关 .

相似化合物的比较

邻苯二甲酸单甲酯类似于其他邻苯二甲酸单酯,如邻苯二甲酸单丁酯、邻苯二甲酸单乙酯和邻苯二甲酸单苄酯。这些化合物具有相似的化学结构和性质,但在烷基链长度和特定应用方面有所不同。 邻苯二甲酸单甲酯在其相对简单的结构和其作为增塑剂和分析标准的广泛应用方面独一无二 .

类似化合物

- 邻苯二甲酸单丁酯

- 邻苯二甲酸单乙酯

- 邻苯二甲酸单苄酯

邻苯二甲酸单甲酯因其在分析化学中的特定应用及其作为环境和毒理学研究中代谢产物的角色而脱颖而出。

生物活性

2-(Methoxycarbonyl)benzoic acid, also known as methyl 2-carboxybenzoate, is a benzoic acid derivative that has garnered interest in various fields of biological research. This compound features both a methoxycarbonyl group and a carboxylic acid, which contribute to its potential biological activities. Recent studies have explored its effects on various biological systems, including its role in enzyme modulation, cytotoxicity, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, influencing enzyme activity and cellular responses. For instance, studies suggest that the compound may enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein degradation .

Enzyme Modulation

Research indicates that this compound can act as a modulator of key enzymes involved in protein degradation. In particular, it has been shown to activate cathepsins B and L, which play significant roles in lysosomal protein catabolism. In cell-based assays, compounds derived from benzoic acid derivatives exhibited enhanced proteasomal activity, suggesting that this compound could be a candidate for developing novel modulators for therapeutic applications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that derivatives of benzoic acid exhibit significant antibacterial and antifungal activities. The carboxylic acid moiety is essential for this activity, as it contributes to the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays have shown that this compound exhibits varying degrees of cytotoxic effects across different cell lines. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, the compound demonstrated minimal cytotoxicity at certain concentrations (1-10 µg/mL), indicating a potential therapeutic window for its use in cancer treatment .

Case Studies

Case Study 1: Proteasome Activation

A study evaluated the effects of this compound on proteasomal activity in human foreskin fibroblasts. The results indicated a significant increase in chymotrypsin-like activity at concentrations of 5 µM, suggesting that this compound could enhance protein degradation pathways critical for cellular health .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives including this compound were screened against various pathogens. The results showed promising antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Enzyme Modulation | Activates cathepsins B and L; enhances UPP and ALP activities |

| Antimicrobial Activity | Significant antibacterial and antifungal effects; dependent on carboxylic acid moiety |

| Cytotoxicity | Minimal cytotoxicity observed in fibroblasts; potential therapeutic applications in cancer |

属性

IUPAC Name |

2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040001 | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4376-18-5 | |

| Record name | Monomethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 84 °C | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?

A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]

Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?

A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]

Q3: How do these structural features impact the crystal packing in the solid state?

A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。